6-Benzylpyridin-3-amine

PDE4 inhibition Neuroprotection Parkinson's disease

6-Benzylpyridin-3-amine (CAS 40296-80-8) is the definitive building block for medicinal chemistry programs targeting PDE4B1 via unique UCR2 partial binding — a mechanism inaccessible to generic pyridinamine isomers. Only this 6-benzyl substitution pattern yields active Fbxo3 E3 ubiquitin ligase inhibitors (e.g., BC-1215) and enables oral bioavailability enhancement (up to 7-fold). Essential for oncology kinase SAR exploration. Insist on regioisomerically pure material; substitutes will not generate active compounds.

Molecular Formula C12H12N2
Molecular Weight 184.242
CAS No. 40296-80-8
Cat. No. B2484295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzylpyridin-3-amine
CAS40296-80-8
Molecular FormulaC12H12N2
Molecular Weight184.242
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC=C(C=C2)N
InChIInChI=1S/C12H12N2/c13-11-6-7-12(14-9-11)8-10-4-2-1-3-5-10/h1-7,9H,8,13H2
InChIKeyNVUGFOCDBAMBFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Benzylpyridin-3-amine (CAS 40296-80-8): Physicochemical Baseline and Core Structural Identity for Sourcing


6-Benzylpyridin-3-amine (CAS: 40296-80-8) is a disubstituted pyridine building block, with a benzyl group at the 6-position and an amino group at the 3-position [1]. Key identity parameters include a molecular weight of 184.24 g/mol and a consensus log P of 2.11 (cLogP), with a topological polar surface area (TPSA) of 38.91 Ų . Commercially, it is available from multiple vendors with standard purities of 97–98% , and the primary route for its preparation is via the condensation of 3-aminopyridine with benzaldehyde followed by reduction [2].

Why 6-Benzylpyridin-3-amine (CAS 40296-80-8) Cannot Be Substituted with Generic In-Class Analogs Without Critical Activity Loss


While generic pyridin-3-amine derivatives are broadly considered as interchangeable scaffolds, the specific substitution pattern of 6-Benzylpyridin-3-amine confers a distinct and non-fungible biological profile. The presence of the 6-benzyl group is a critical determinant of selectivity and potency in key applications. For instance, within the class of PDE4 inhibitors, only those arylbenzylamine derivatives that retain the specific pyridin-3-amine side chain, of which this compound is the parent core, have demonstrated a unique partial binding interaction with the PDE4B1 upstream conserved region 2 (UCR2) [1]. This contrasts with other known PDE4 inhibitors that bind exclusively to the catalytic domain. Furthermore, the 6-benzyl isomer has been identified as a specific inhibitor of Fbxo3, a target not addressed by other simple pyridinamine isomers, underscoring the need for precise sourcing of the 6-substituted isomer for targeted research programs [2].

Quantitative Differentiation Guide for 6-Benzylpyridin-3-amine (CAS 40296-80-8) Procurement


Critical Role of 6-Benzylpyridin-3-amine Scaffold for Unique PDE4B1 Partial Binding

In a series of arylbenzylamine PDE4 inhibitors, only those compounds featuring the 6-Benzylpyridin-3-amine-derived core (as part of a broader pyridin-3-amine side chain) exhibited a unique partial binding mechanism to PDE4B1, with a maximal inhibition (Imax) of 90–93% for the most potent analogues. This partial inhibition is mechanistically linked to binding at the upstream conserved region 2 (UCR2), a feature not observed for comparator PDE4 inhibitors like rolipram or FCPR03 [1]. This distinct binding mode provides a strategic advantage in developing next-generation PDE4 inhibitors with potentially improved safety profiles over classic, full catalytic site inhibitors.

PDE4 inhibition Neuroprotection Parkinson's disease

6-Benzyl Isomer Specificity for Fbxo3 Inhibition: A Target Not Addressed by 4-Benzyl or Unsubstituted Analogs

6-Benzylpyridin-3-amine serves as the core structural motif for BC-1215, the only reported small-molecule inhibitor of the Fbxo3 E3 ligase. The 6-benzyl substitution is essential for this activity, as simple pyridine or alternative benzyl-position isomers (e.g., 2-benzyl or 4-benzyl) are not reported to inhibit Fbxo3 [1]. In a murine model of acute lung inflammation, treatment with BC-1215 significantly reduced the inflammatory response, demonstrating a 50% reduction in the infiltration of inflammatory cells (p < 0.05) [2].

Inflammation Pulmonary fibrosis E3 ligase

Comparative Calculated Physicochemical Properties Differentiate 6-Benzylpyridin-3-amine from 2- and 4-Benzyl Isomers

For procurement decisions related to property-driven medicinal chemistry campaigns, the specific 6-benzyl substitution results in a distinct physicochemical profile. The experimentally validated computed consensus log P for 6-Benzylpyridin-3-amine is 2.11, with a TPSA of 38.91 Ų . The 2-benzyl-5-aminopyridine isomer exhibits a notably higher computed log P (2.63, from the same prediction suite), indicating a ~0.5 log unit increase in lipophilicity . Such a difference in log P can be a critical determinant of solubility, permeability, and metabolic stability in lead optimization, making the 6-benzyl variant the preferred starting point for programs requiring a more balanced lipophilic profile.

Drug design Physicochemical properties Lipophilicity

Priority Application Scenarios for 6-Benzylpyridin-3-amine (CAS 40296-80-8) Procurement


Scaffold for Next-Generation PDE4 Inhibitors Targeting Parkinson's Disease and Neuroinflammation

Procurement is prioritized when the research objective is to synthesize novel PDE4 inhibitors with a distinct partial binding mechanism. The 6-Benzylpyridin-3-amine core is essential for accessing the unique UCR2-binding interaction [1], which is a key differentiator from standard PDE4 catalytic inhibitors. Furthermore, medicinal chemistry campaigns focused on improving oral bioavailability can use this core, as it has been shown to yield analogues with up to a sevenfold improvement in oral bioavailability (8.20% for compound 11r vs. 1.23% for the parent FCPR03) [2].

Core Building Block for Fbxo3 E3 Ligase Inhibitor Development

This compound is the required starting material for any program aimed at developing inhibitors of the Fbxo3 E3 ubiquitin ligase. The activity is strictly dependent on the 6-benzylpyridin-3-amine motif, as demonstrated by the prototypical inhibitor BC-1215 [3]. Procurement is essential for research in inflammatory signaling, pulmonary fibrosis, and targeted protein degradation pathways involving Fbxo3, where generic pyridinamine alternatives will not yield active compounds.

Intermediate in the Synthesis of Farnesyltransferase Inhibitors

6-Benzylpyridin-3-amine (also referred to as N-benzyl-3-pyridinamine) is a documented synthetic intermediate in the preparation of peptidomimetic inhibitors of protein farnesyltransferase [4]. Procurement for this application is necessary for follow-up studies on this class of anticancer agents, where the specific alkylation of the secondary amine is a key step in accessing the final, potent inhibitors.

Precursor for Diverse Aminopyridine-Based Kinase Inhibitor Libraries

The compound serves as a versatile building block for the synthesis of multisubstituted pyridin-3-amine derivatives, a well-validated class of multitargeted protein kinase inhibitors for oncology applications [5]. Its specific substitution pattern allows for further functionalization at the 2, 4, and 5 positions of the pyridine ring, enabling the exploration of structure-activity relationships (SAR) for kinase selectivity and potency that would be impossible with other regioisomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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